molecular formula C11H12N2O2S B5061301 N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5061301
M. Wt: 236.29 g/mol
InChI Key: BIRONHMCVIEVIC-UHFFFAOYSA-N
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Description

Research on N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide is in early stages, and its specific biological targets and research applications are not yet defined in available scientific literature. Benzamide derivatives are of significant interest in medicinal chemistry for their potential to interact with various enzymes and cellular pathways. Researchers are exploring this compound as a chemical building block or as a potential modulator of protein-protein interactions, given the known utility of similar N-(cyanomethyl)benzamide scaffolds in drug discovery . Further investigation is required to fully elucidate its mechanism of action and specific research value. This product is For Research Use Only.

Properties

IUPAC Name

N-(cyanomethyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-10-7-8(16-2)3-4-9(10)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRONHMCVIEVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and economical methods. These methods could include solvent-free reactions or the use of continuous flow reactors to enhance efficiency and yield. The specific conditions would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Effects on Bioactivity

  • Antimicrobial Activity: In a study of 2-azetidinone derivatives, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibited potent antimicrobial activity, attributed to the chloro and benzamide groups.
  • Herbicidal Applications : Patented compounds like 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide highlight the role of methylsulfanyl groups in agrochemical activity. The target compound’s methylsulfanyl substituent may similarly contribute to herbicidal or fungicidal properties .

Physicochemical and Spectroscopic Properties

NMR Spectral Trends

  • In N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), methoxy groups at the 3- and 4-positions resulted in distinct ¹H-NMR shifts at δ 3.85–3.75 ppm. The 2-methoxy group in the target compound may exhibit similar deshielding effects, while the methylsulfanyl group (δ ~2.5 ppm for –SCH₃) could further influence electronic environments .

ADMET Predictions

  • For N-(phenylcarbamoyl)benzamide, ADMET predictions indicated moderate intestinal absorption and low blood-brain barrier penetration. The cyanomethyl group in the target compound may alter solubility and metabolic stability compared to phenylcarbamoyl derivatives .

Structural Comparison Table

Compound Name Substituents (Benzamide Positions) Key Biological Activity Synthetic Yield (%) Reference
N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide 2-OCH₃, 4-SCH₃, N-cyanomethyl Hypothesized antimicrobial N/A
2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide 2-Cl, 3-SCH₃, 4-CF₃ Herbicidal Patent
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide 2-Cl, 4-oxoazetidinone Antimicrobial (Gram+) 80–85%
4-(benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide 4-OBn, 3-Cl, 2-Ph N/A 75–85% (ultrasonic)

Biological Activity

N-(cyanomethyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S. Its structure includes a cyanomethyl group, a methoxy group, and a methylthio group attached to a benzamide backbone. These functional groups are believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Receptor Binding : It may bind to specific receptors, altering signaling pathways that could be beneficial in treating certain conditions.

Biological Activity

Research on this compound indicates several areas of potential biological activity:

  • Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells, suggesting a strong potential for cancer treatment applications .
  • Antioxidative Properties : The compound may possess antioxidative capabilities, which can protect cells from oxidative stress and related damage. This property is crucial in preventing cellular aging and various diseases associated with oxidative damage.
  • Antiviral Activity : Some derivatives of benzamide compounds have shown antiviral properties against viruses such as HBV (Hepatitis B Virus), indicating that this compound could also be explored for antiviral applications .

Case Studies

Several studies have investigated the biological activities of benzamide derivatives similar to this compound:

  • A study on hydroxyl-substituted benzimidazole carboxamides indicated that modifications to the structure significantly influenced their antiproliferative activity against cancer cell lines like MCF-7 and HCT116 .
  • Another investigation focused on the synthesis of N-substituted benzamide derivatives revealed promising results in terms of their antioxidative and antiproliferative activities, emphasizing the importance of functional group positioning on the benzamide core.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntiproliferativeIC50 against MCF-7 cells: 1.2 - 5.3 µM
AntioxidativeExhibits protective effects against oxidative stress
AntiviralPotential activity against HBV

Q & A

Q. Table 1. Key Functional Groups and Analytical Signatures

Functional GroupNMR (¹H)IR (cm⁻¹)MS Fragmentation
Cyanomethyl (CH₂CN)δ 3.8–4.2 (m, 2H)~2240 (C≡N)[M+H]⁺ = calc. mass ± 0.001
Methoxy (OCH₃)δ 3.3–3.7 (s, 3H)~2830 (C–O)
Methylsulfanyl (S–CH₃)δ 2.1–2.4 (s, 3H)~650 (C–S)

Q. Table 2. Recommended Assays for Biological Profiling

Assay TypeProtocol HighlightsKey TargetsReference
HDAC InhibitionFluorogenic substrate (Ac-lys-AMC), 37°C, 1 hrHDAC3, HDAC6
Cytotoxicity (MTT)48–72 hr incubation, IC₅₀ calculationHeLa, MCF-7
Metabolic StabilityLiver microsomes, NADPH cofactor, LC-MS/MSCYP3A4, CYP2D6

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